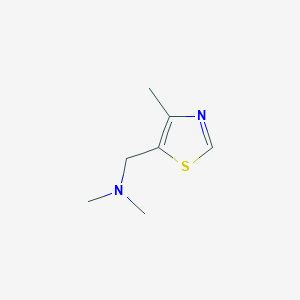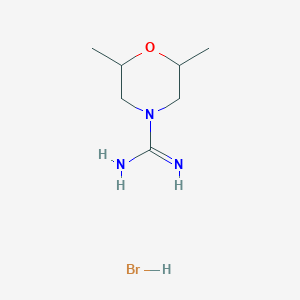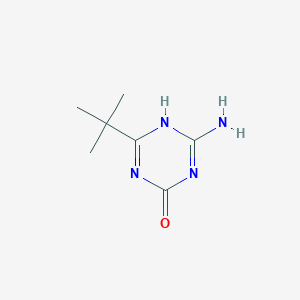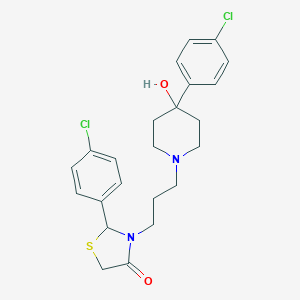
1-Boc-4-(Boc-amino)piperidin-4-carbonsäure
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H28N2O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von SIRT2-Inhibitoren
Diese Verbindung wurde als Ausgangsmaterial für die Synthese von N-(3-(4-hydroxyphenyl)-propenoyl)-Aminosäure-Tryptamiden verwendet, die als Inhibitoren des menschlichen Silent Information Regulator Typ 2 (SIRT2) wirken können .
Forschung an Peptid-Foldameren
Sie war an Untersuchungen zu konformativen Effekten auf die Effizienz des Elektronentransfers in Peptid-Foldameren beteiligt .
Synthese von Melanin-konzentrierenden Hormonrezeptor 1-Antagonisten
Diese Verbindung wurde als Reaktant für die Synthese von Melanin-konzentrierenden Hormonrezeptor 1-Antagonisten verwendet .
Synthese von Bradykinin hB2-Rezeptor-Antagonisten
Sie wurde auch bei der Synthese von Bradykinin hB2-Rezeptor-Antagonisten verwendet .
Synthese von Neurokinin-1-Rezeptor-Liganden
Diese Verbindung wurde als Reaktant für die Synthese von Neurokinin-1-Rezeptor-Liganden verwendet .
Synthese von Pim-1-Inhibitoren
Sie wurde als Reaktant für die Synthese von Pim-1-Inhibitoren verwendet .
α-Arylierung von Aldehyden
Diese Verbindung wurde als Reaktant für die α-Arylierung von Aldehyden verwendet .
Enantioselektive α-Benzylierung und α-Trifluormethylierung von Aldehyden
Sie wurde als Reaktant für die enantioselektive α-Benzylierung und α-Trifluormethylierung von Aldehyden über Photoredox-Organokatalyse verwendet .
Wirkmechanismus
Target of Action
The primary target of 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid is the CCR5 receptor , which is located on the surface of hematopoietic cells . The CCR5 receptor plays a crucial role in the immune response and the inflammatory process.
Mode of Action
1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid acts as a potent inhibitor of the CCR5 receptor . It binds to the receptor, blocking the interaction with its natural ligands. This inhibition can lead to changes in cell signaling and function.
Biochemical Pathways
The inhibition of the CCR5 receptor affects various biochemical pathways. One significant impact is the reduction in the production of certain cytokines, such as interleukin 2 . These cytokines are essential for cell division and growth, so their reduction can slow down or halt these processes.
Result of Action
The inhibition of the CCR5 receptor by 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . Additionally, it can inhibit the growth of cancer cells .
Biochemische Analyse
Biochemical Properties
The compound is involved in investigations of conformational effects on electron-transfer efficiency in peptide foldamers . It has been used as a reactant for the synthesis of SIRT2 inhibitors, Melanin-concentrating hormone receptor 1 antagonists, Bradykinin hB2 receptor antagonists, and Neurokinin-1 receptor ligands .
Cellular Effects
4-Amino-1-Boc-piperidine has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . It is also able to inhibit the growth of cancer cells by blocking the production of cytokines, such as interleukin 2, that are needed for cell division and growth .
Molecular Mechanism
The inhibitor binding site for 4-Amino-1-Boc-piperidine was determined to be the CCR5 receptor, which is located on the surface of hematopoietic cells . This indicates that the compound exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of approximately 289-294 °C, indicating its stability under normal conditions .
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-14(2,3)23-12(21)17-16(11(19)20)7-9-18(10-8-16)13(22)24-15(4,5)6/h7-10H2,1-6H3,(H,17,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEAWYLBSVKOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361474 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189321-65-1 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)









![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)
